![molecular formula C11H11NO3 B12890800 1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone](/img/structure/B12890800.png)
1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone is a chemical compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Métodos De Preparación
The synthesis of 1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone typically involves the reaction of 2-aminophenol with ethyl chloroacetate under basic conditions to form the intermediate ethyl 2-(2-hydroxyphenyl)acetate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired benzoxazole derivative. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete cyclization.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized benzoxazole derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic molecules, which are valuable in medicinal chemistry and materials science.
Biology: It has been explored for its antimicrobial and anticancer properties, with studies showing promising activity against certain bacterial strains and cancer cell lines.
Medicine: Derivatives of benzoxazole, including 1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone, have been investigated for their potential as therapeutic agents, particularly as enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism by which 1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone exerts its effects is primarily through interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes involved in cell wall synthesis. In cancer research, the compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone can be compared with other benzoxazole derivatives such as:
1-(Benzo[d]oxazol-2-yl)ethanone: Similar in structure but lacks the ethoxy group, which may result in different reactivity and biological activity.
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: A more complex derivative with additional substituents, offering enhanced biological activity but potentially more challenging synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
1-(2-ethoxy-1,3-benzoxazol-4-yl)ethanone |
InChI |
InChI=1S/C11H11NO3/c1-3-14-11-12-10-8(7(2)13)5-4-6-9(10)15-11/h4-6H,3H2,1-2H3 |
Clave InChI |
SVAPMHXGPATXLS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC2=C(C=CC=C2O1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



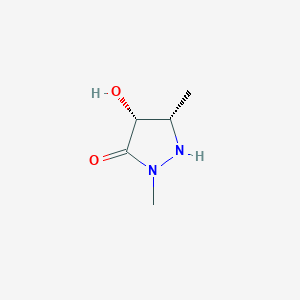

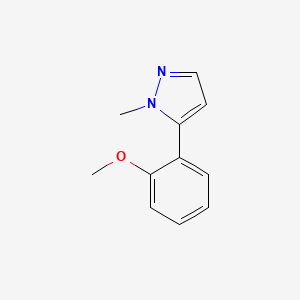
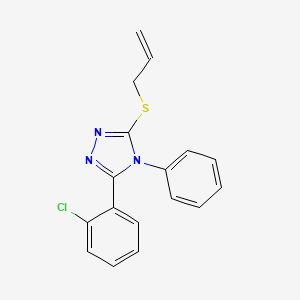
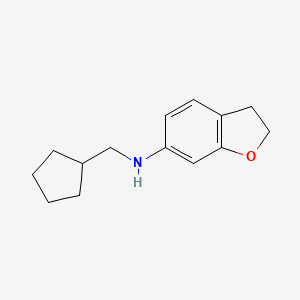
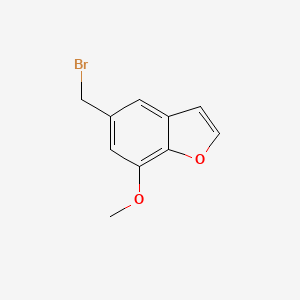
![1-{7-[(4-Methoxyphenyl)methoxy]-1-benzofuran-2-yl}ethan-1-one](/img/structure/B12890769.png)
![2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12890776.png)
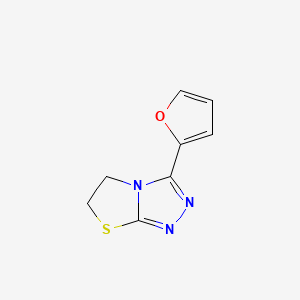
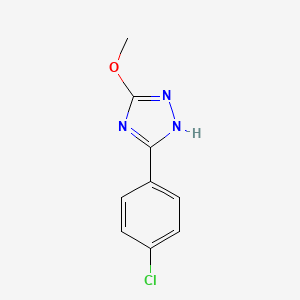
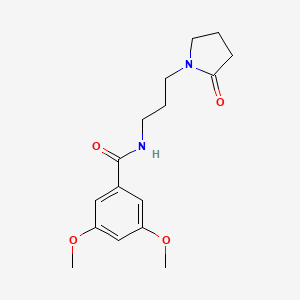
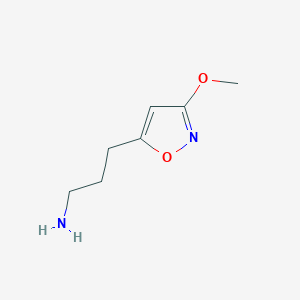
![N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline](/img/structure/B12890819.png)
